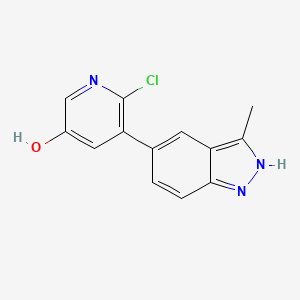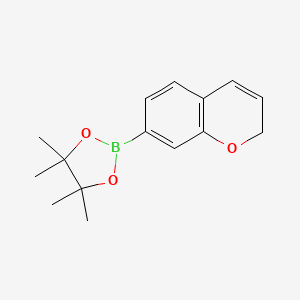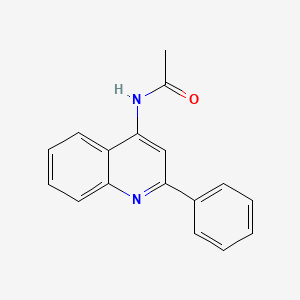
2-(3,4-Dichlorophenyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
The synthesis of 2-(3,4-Dichlorophenyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the reaction between aldehydes, secondary amines, and terminal alkynes in the presence of a gold catalyst can lead to the formation of indolizines . Another method involves the oxidative coupling of pyridine or pyrrole scaffolds . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Análisis De Reacciones Químicas
2-(3,4-Dichlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as selenium dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indolizine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)indolizine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes . Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenyl)indolizine can be compared with other indolizine derivatives such as:
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Indolizidine: A related compound with significant biological activity, often used as a precursor in the synthesis of other bioactive molecules.
The uniqueness of this compound lies in its dichlorophenyl group, which enhances its chemical reactivity and potential for various applications.
Propiedades
Número CAS |
80489-00-5 |
|---|---|
Fórmula molecular |
C14H9Cl2N |
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)indolizine |
InChI |
InChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H |
Clave InChI |
HRODHWOQHAUAHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)








![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)


